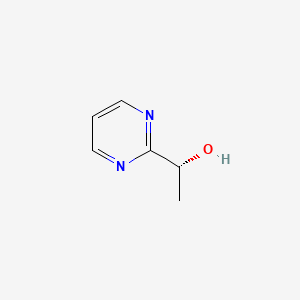
(R)-1-(pyrimidin-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-1-(pyrimidin-2-yl)ethanol”, also known as “2-Pyrimidin-2-YL-ethanol”, is a chemical compound with the molecular formula C6H8N2O . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrimidin-2-yl compounds has been explored in several studies. For instance, ionic methylpalladium complexes containing the flexible terdentate nitrogen ligand 2,6-bis (pyrimidin-2-yl)pyridine have been synthesized . These complexes reacted quantitatively with carbon monoxide, resulting in the formation of acylpalladium complexes . Another study describes an efficient ruthenium-catalyzed C–H bond ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole by using boronic acids .Chemical Reactions Analysis
In terms of chemical reactions, pyrimidin-2-yl compounds have been used in various coupling reactions. For example, Palygorskite-anchored Pd complexes have been used as catalysts for the C–C/C–N coupling reactions of pyrimidin-2-yl sulfonates . Also, ruthenium-catalyzed C–H bond ortho-arylation of 9-(pyrimidin-2-yl)-9H-carbazole has been achieved using boronic acids .科学的研究の応用
Enantiomerically Pure Compounds
The preparation of enantiomerically pure compounds is crucial in pharmaceutical research for the development of drugs with specific biological activities. For example, the kinetic resolution of (R)-2-chloro-1-(pyridin-3-yl)ethanol, a process involving Candida antarctica lipase, highlights the significance of producing optically active molecules. Such processes are vital for the synthesis of beta3-adrenergic receptor agonists, which are important in treating various conditions including diabetes and obesity (Perrone et al., 2006).
Chemical Protection and Polymer Science
2-(Pyridin-2-yl)ethanol serves as an innovative protecting group for carboxylic acids, offering a pathway to synthesize complex polymers. This protecting group can be selectively removed after polymerization, facilitating the creation of polymers with specific functionalities. Such advancements in polymer chemistry enable the development of new materials with potential applications in biomedicine, coatings, and nanotechnology (Elladiou & Patrickios, 2012).
Pharmacological Activity
Pyrimidine derivatives, including those based on (R)-1-(pyrimidin-2-yl)ethanol, exhibit a wide spectrum of biological activities. These activities range from antioxidant to anticancer properties. The versatility of the pyrimidine nucleus, integral to nucleic acids and vitamins, underscores the potential of these compounds in developing new therapeutic agents (Rani et al., 2012).
Catalysis and Synthesis
The field of catalysis benefits significantly from complexes formed with pyrimidine and related ligands. For instance, ruthenium complexes with pyrimidine structures have been developed for water oxidation, a reaction critical in artificial photosynthesis and renewable energy technologies (Zong & Thummel, 2005). Similarly, the development of Ru(II) complexes bearing 2,6-bis(benzimidazole-2-yl)pyridine ligands showcases the application of these compounds in efficiently converting primary alcohols to carboxylic acids, highlighting their potential in sustainable chemical processes (Dai et al., 2017).
将来の方向性
One study suggests that 2-(pyridin-2-yl)ethanol is a good protecting group for methacrylic acid (MAA), which can be selectively removed, after polymerization, either chemically under alkaline conditions or thermally at or above 110 °C . This group is expected to find extensive use by the polymer community due to its commercial availability and relatively low cost .
特性
IUPAC Name |
(1R)-1-pyrimidin-2-ylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-7-3-2-4-8-6/h2-5,9H,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMHZXYXPHNWMA-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=CC=N1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(4-Bromophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2993758.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2993761.png)

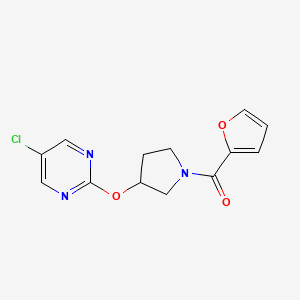
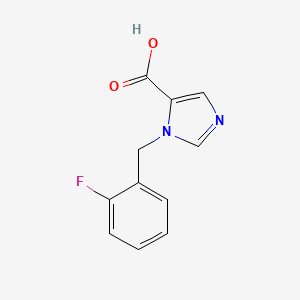


![5-(5-methylfuran-2-yl)-2-(((2-methylthiazol-4-yl)methyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2993770.png)
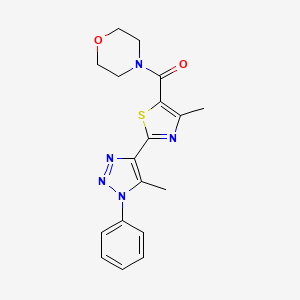
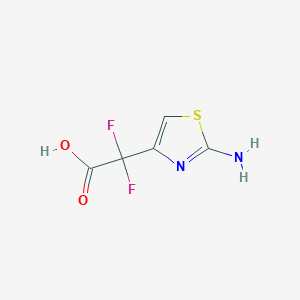
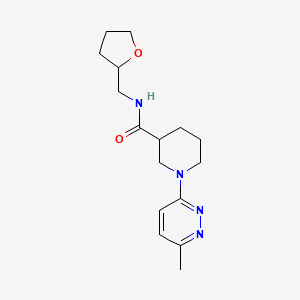
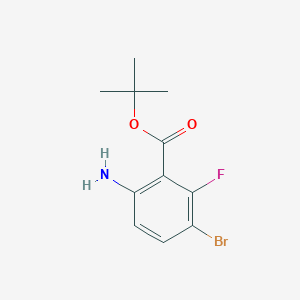
![N-[[3-(2-Fluoroethoxy)phenyl]methyl]cyclopropanamine](/img/structure/B2993778.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2993780.png)
